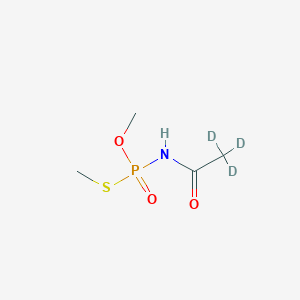
Acephate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acephate-d3 is an isotope-labeled analog of the organophosphate insecticide acephate. In this compound, the acetyl protons are replaced by deuterium, making it useful in various analytical applications . This compound is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acephate-d3 involves the incorporation of deuterium into the acetyl group of acephate. This is typically achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the efficient incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acephate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methamidophos-d3, a more potent insecticide.
Reduction: Reduction reactions can convert this compound back to its parent compound, acephate.
Substitution: Substitution reactions can replace the deuterium atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include methamidophos-d3 from oxidation, acephate from reduction, and various substituted derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Acephate-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Acetylcholinesterase, eines Enzyms, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Diese Hemmung führt zu einer Anhäufung von Acetylcholin, was zu einer Überstimulation des Nervensystems führt und letztendlich zum Tod des Zielinsekts führt . Die beteiligten molekularen Ziele umfassen das aktive Zentrum der Acetylcholinesterase, an das this compound bindet und die Funktionsfähigkeit des Enzyms verhindert .
Wirkmechanismus
Acephate-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately resulting in the death of the target insect . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acephate: Das nicht markierte Analogon von Acephate-d3, das als Insektizid weit verbreitet ist.
Methamidophos: Ein Abbauprodukt von Acephate, ebenfalls ein Organophosphat-Insektizid.
Chlorpyrifos: Ein weiteres Organophosphat-Insektizid mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
This compound ist aufgrund seiner isotopenmarkierten Kennzeichnung einzigartig, was es besonders nützlich für analytische Anwendungen macht. Die Deuteriumatome liefern eine eindeutige Massendifferenz, die eine präzise Quantifizierung und Verfolgung in Massenspektrometriestudien ermöglicht . Diese Eigenschaft ist bei seinen nicht markierten Analoga nicht vorhanden, was this compound zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
Molekularformel |
C4H10NO3PS |
|---|---|
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[methoxy(methylsulfanyl)phosphoryl]acetamide |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i1D3 |
InChI-Schlüssel |
YASYVMFAVPKPKE-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NP(=O)(OC)SC |
Kanonische SMILES |
CC(=O)NP(=O)(OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)
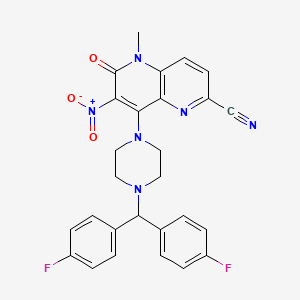
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
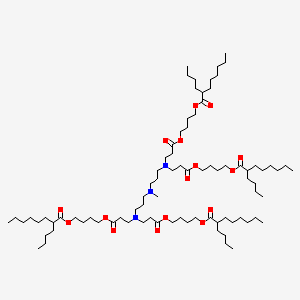
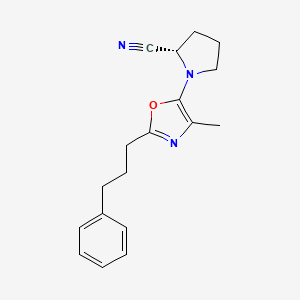
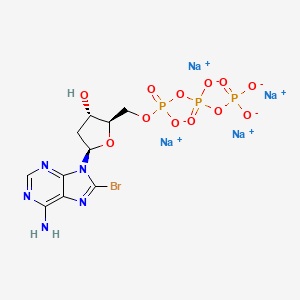
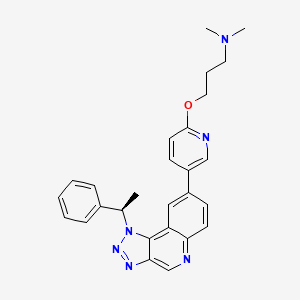
![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)
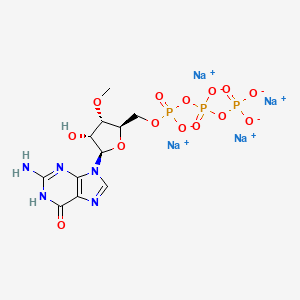

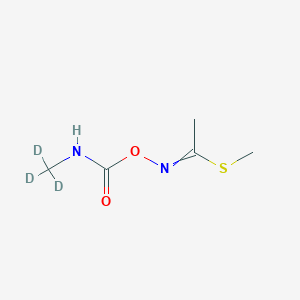
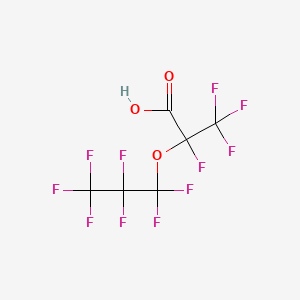
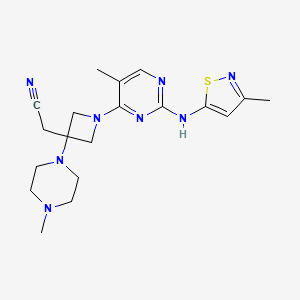
![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
